8-Oxabicyclo[3.2.1]octan-2-amine
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Overview
Description
8-Oxabicyclo[3.2.1]octan-2-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
- Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Rearrangement: The compound can undergo rearrangement reactions, such as the oxa-[3,3] Cope rearrangement.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used reagents for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives of the compound, while substitution reactions can yield various substituted amine derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in organic synthesis due to its unique bicyclic structure and reactivity .
Biology:
- Research on the biological activity of this compound is limited, but its structural similarity to other biologically active bicyclic amines suggests potential applications in drug discovery.
Medicine:
- The compound’s potential medicinal applications are under investigation, particularly in the development of new therapeutic agents.
Industry:
- The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 8-oxabicyclo[3.2.1]octan-2-amine exerts its effects is not well-documented. its reactivity and potential biological activity suggest that it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic framework.
2-Azabicyclo[3.2.1]octane: Another similar compound with significant potential in drug discovery due to its nitrogen-containing heterocyclic structure.
Uniqueness:
- The presence of an oxygen atom in the bicyclic framework of 8-oxabicyclo[3.2.1]octan-2-amine distinguishes it from its nitrogen-containing analogs. This structural difference can lead to unique reactivity and potential applications in various fields.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-3-1-5-2-4-7(6)9-5/h5-7H,1-4,8H2 |
InChI Key |
RRMNYNOYRVQRBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCC1O2)N |
Origin of Product |
United States |
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